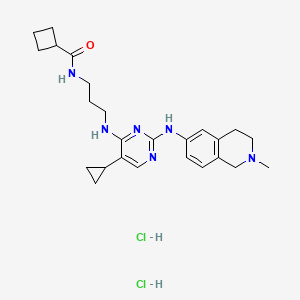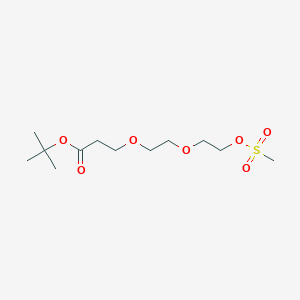
N-(Amino-peg3)-n-bis(peg3-acid)
説明
“N-(Amino-peg3)-n-bis(peg3-acid)” is a PEG derivative containing an amino group with a terminal carboxylic acid . The hydrophilic PEG spacer increases solubility in aqueous media . The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc .
Synthesis Analysis
The synthesis of “N-(Amino-peg3)-n-bis(peg3-acid)” involves the reaction of the amino group with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc . The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond .Molecular Structure Analysis
The molecular formula of “N-(Amino-peg3)-n-bis(peg3-acid)” is C9H19NO5 . The exact mass is 221.13 and the molecular weight is 221.25 .Chemical Reactions Analysis
The amino group in “N-(Amino-peg3)-n-bis(peg3-acid)” is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc . The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond .Physical And Chemical Properties Analysis
“N-(Amino-peg3)-n-bis(peg3-acid)” is a solid powder . It is soluble in DMSO .科学的研究の応用
Synthesis and Bioconjugation : The compound is used in synthesizing "umbrella-like" poly(ethylene glycol) structures for bioconjugation, such as with proteins like interferon a-2b (Zhang, Wang, & Huang, 2010).
Preparation of Bis(phosphonomethyl)amino- and Bis[(dimethoxyphosphoryl)methyl]amino-Terminated Poly(ethylene glycol) : Adaptations of the Moedritzer–Irani and Kabachnik–Fields procedures are used for preparing these compounds from commercially available poly(ethylene glycol) (Turrin, Hameau, & Caminade, 2012).
Peptide Synthesis : A PEG-based resin enabled the synthesis of large peptide segments, crucial for the total synthesis of functional peptide conjugates (Boll et al., 2014).
Ionic Liquid Catalyst : Polyethylene glycol-bonded triethylammonium L-prolinate was prepared as a biodegradable amino-acid-based ionic liquid catalyst, demonstrating applications in synthesizing bis(pyrazolyl)methanes (Kordnezhadian et al., 2020).
Solid-Phase Enzymatic Library Assays : High molecular weight bis-amino-polyethylene glycol was used in synthesizing permeable resins for solid-phase enzyme library assays (Renil et al., 1998).
Biodegradable Micelles for Drug Delivery : Novel α-amino acid-based poly(disulfide urethane)s and PEG-based triblock copolymer micelles were designed for controlled drug delivery, showing potential in targeted cancer therapy (Lu et al., 2015).
DNA Binding and Gene Expression : The Peg3 imprinted gene, which encodes a zinc finger DNA-binding protein, interacts with various genomic targets, influencing gene expression (Lee, Ye, & Kim, 2015).
Degradable Alternatives for Nanomedicines : Poly(5-methyl-5-(2-hydroxypropyl)aminocarbonyl-1,3-dioxan-2-one) was developed as a degradable alternative to PEG for use in nanomedicines, demonstrating low cytotoxicity and the ability to be readily functionalized (Cho et al., 2015).
Substrate for DNA Oligonucleotide Microarrays : Surfaces grafted with high-density poly(ethylene glycol) provided suitable substrates for DNA oligonucleotide microarrays, improving yield in hybridization assays (Schlapak et al., 2006).
Gene Delivery Vector for Hepatocytes : Poly(DMAEMA-NVP)-b-PEG-galactose was used as a gene delivery vector for hepatocytes, enhancing gene transfection efficiency in the presence of serum proteins (Lim, Yeom, & Park, 2000).
特性
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H52N2O13/c27-3-9-35-15-21-41-24-18-38-12-6-28(4-10-36-16-22-39-19-13-33-7-1-25(29)30)5-11-37-17-23-40-20-14-34-8-2-26(31)32/h1-24,27H2,(H,29,30)(H,31,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHOXWPGAUQMIHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCN(CCOCCOCCOCCC(=O)O)CCOCCOCCOCCN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H52N2O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
600.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Amino-peg3)-n-bis(peg3-acid) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-[[5-Cyclopropyl-2-[[4-(4-morpholinyl)phenyl]amino]-4-pyrimidinyl]amino]propyl]cyclobutanecarboxamide hydrochloride](/img/structure/B609330.png)


![(2S)-1-(1-Oxo-2-propen-1-yl)-4-[5,6,7,8-tetrahydro-7-(8-methyl-1-naphthalenyl)-2-[[(2S)-1-methyl-2-pyrrolidinyl]methoxy]pyrido[3,4-d]pyrimidin-4-yl]-2-piperazineacetonitrile](/img/structure/B609335.png)




![4-[(E)-(2-Amino-4-Hydroxy-5-Methylphenyl)diazenyl]-N-(Pyridin-2-Yl)benzenesulfonamide](/img/structure/B609345.png)
![2-Butyl-6-methylsulfonylbenzo[de]isoquinoline-1,3-dione](/img/structure/B609347.png)

methanone](/img/structure/B609350.png)

